Datpn

Descripción

"Datpn" refers to dATPN, a γ-amidotriphosphate derivative of deoxyadenosine triphosphate (dATP), developed to enhance the fidelity of unnatural base pair (UBP) replication in polymerase chain reactions (PCR). This compound was critical in early efforts to stabilize the hydrophobic UBP dDs-dPa (comprising nucleosides dDs and dPa) during PCR amplification. By introducing γ-amidotriphosphates (dDsTPN and dATPN), mispairing errors—such as dDs-dDs or dA-dPa mismatches—were reduced, achieving >99% fidelity .

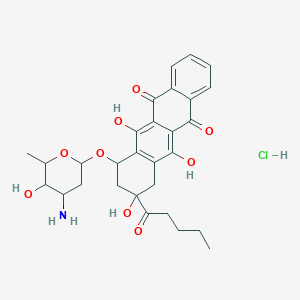

dATPN's structure features a modified triphosphate backbone with an amide group replacing one oxygen atom at the γ-phosphate position (Figure 1). This alteration sterically hinders incorrect nucleotide incorporation, making it indispensable for early UBP applications. However, subsequent advancements in UBP design rendered dATPN obsolete, as newer nucleoside analogs achieved high fidelity without requiring modified triphosphates .

Propiedades

Número CAS |

109485-64-5 |

|---|---|

Fórmula molecular |

C29H34ClNO9 |

Peso molecular |

576 g/mol |

Nombre IUPAC |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-pentanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C29H33NO9.ClH/c1-3-4-9-19(31)29(37)11-16-21(18(12-29)39-20-10-17(30)24(32)13(2)38-20)28(36)23-22(27(16)35)25(33)14-7-5-6-8-15(14)26(23)34;/h5-8,13,17-18,20,24,32,35-37H,3-4,9-12,30H2,1-2H3;1H |

Clave InChI |

UURZVEUAJLBIKP-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl |

SMILES canónico |

CCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl |

Sinónimos |

4(O)-daunosaminyl-2,4,5,12-tetrahydroxy-2-pentanoyl-1,2,3,4-tetrahydro-6,11-naphthacenedione DATPN |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Key Compounds for Comparison

The following compounds are central to UBP development and serve as benchmarks for comparing dATPN:

- dDsTPN : γ-amidotriphosphate of dDs, used alongside dATPN for dDs-dPa UBP replication.

- dDs-dPn : A refined UBP pairing dDs with dPn (nitro-substituted dPa), eliminating the need for γ-amidotriphosphates.

- dDs-dPx : A propynyl-modified UBP derived from dPn, further enhancing PCR compatibility.

Structural and Functional Differences

dATPN vs. dDsTPN

- Role : Both are γ-amidotriphosphates designed to reduce mispairing in dDs-dPa replication.

- Structural Distinction : dATPN modifies dATP, while dDsTPN modifies the artificial nucleoside dDs.

- Performance : When used together, they achieve >99% fidelity in PCR but require specialized nucleotide pools, increasing experimental complexity .

dATPN-Dependent Systems vs. dDs-dPn/dPx

- dDs-dPa (with dATPN) :

- Fidelity: >99% (error rate <1%).

- Limitation: Requires γ-amidotriphosphates, complicating enzymatic workflows.

- dDs-dPn (without dATPN) :

- dDs-dPx :

Performance Metrics

Table 1 summarizes critical parameters for dATPN and related compounds:

| Compound | Role | PCR Fidelity | Requires γ-Amido Triphosphates? | Key Structural Feature |

|---|---|---|---|---|

| dATPN | dATP analog for dDs-dPa UBP | >99% | Yes | γ-amidotriphosphate backbone |

| dDsTPN | dDs analog for dDs-dPa UBP | >99% | Yes | γ-amidotriphosphate + thienyl moiety |

| dDs-dPn | UBP (dDs + dPn) | >95% | No | Nitro-substituted dPa |

| dDs-dPx | UBP (dDs + dPx) | >95% | No | Propynyl-modified dPn |

Table 1: Comparative analysis of dATPN and related compounds in UBP systems .

Advantages and Limitations

- dATPN: Advantage: Critical for pioneering high-fidelity UBPs. Limitation: Dependency on non-natural triphosphates limits broader applications.

- dDs-dPn/dPx :

- Advantage: Compatibility with natural nucleotide pools simplifies workflows.

- Limitation: Slightly reduced transcription fidelity (~95%) compared to dATPN-dependent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.